molecular formula C39H36O9 B1204337 Chalcomoracin CAS No. 76472-89-4

Chalcomoracin

Cat. No. B1204337
CAS RN: 76472-89-4
M. Wt: 648.7 g/mol
InChI Key: SEHVRKPXIDOTRX-UHFFFAOYSA-N
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Description

Chalcomoracin belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Chalcomoracin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chalcomoracin is primarily located in the membrane (predicted from logP). Outside of the human body, chalcomoracin can be found in fruits. This makes chalcomoracin a potential biomarker for the consumption of this food product.

Scientific Research Applications

Structure and Bioorigin

Chalcomoracin, a phytoalexin isolated from diseased mulberry leaves, is a natural Diels-Alder adduct. Its structure involves a chalcone and a substituted 2-phenylbenzofuran, and it is biogenetically regarded as a product of the interaction between these compounds (Takasugi et al., 1980).

Antidiabetic Potential

Chalcomoracin exhibits significant α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment. It inhibits α-glucosidase in both competitive and non-competitive manners and shows a binding affinity to α-glucosidase through hydrophobic interactions and hydrogen bonds, which is stronger than other known inhibitors (Liu et al., 2022).

Anticancer and Radiosensitization Properties

Chalcomoracin has demonstrated a broad spectrum of anticancer activities. It induces paraptosis in breast and prostate cancer cells and inhibits cell proliferation in non-small cell lung cancer cells. Chalcomoracin also enhances the sensitivity of cancer cells to radiotherapy by inducing endoplasmic reticulum stress-mediated paraptosis (Zhang et al., 2020).

Antimicrobial Activity

Chalcomoracin has shown considerable antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been identified as an effective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis (Fukai et al., 2005; Kim et al., 2012)(Kim et al., 2012).

Biosynthesis and Induction

The biosynthesis of chalcomoracin involves enzymic Diels–Alder reactions. UV-B radiation can activate secondary metabolism in plants, increasing the production of chalcomoracin in mulberry leaves (Hano et al., 1990; Gu et al., 2010)(Gu et al., 2010).

Enzymatic Inhibition Properties

Chalcomoracin has shown inhibitory effects against PTP1B phosphatase, an enzyme involved in the regulation of insulin and leptin signaling pathways. This highlights its potential in metabolic disease treatment (Wang et al., 2015).

properties

CAS RN

76472-89-4

Product Name

Chalcomoracin

Molecular Formula

C39H36O9

Molecular Weight

648.7 g/mol

IUPAC Name

[2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone

InChI

InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3

InChI Key

SEHVRKPXIDOTRX-UHFFFAOYSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

melting_point

183°C

Other CAS RN

76472-89-4

physical_description

Solid

synonyms

chalcomoracin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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